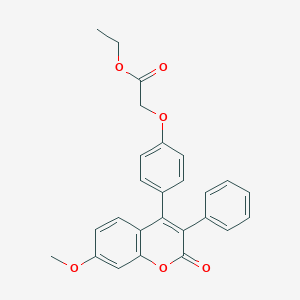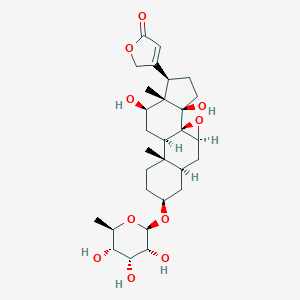
2,7-Dimethoxy-3,6-bis(methyltellanyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 2,7-Dimethoxy-3,6-bis(methyltellanyl)naphthalene and related compounds often involves high yield, one-pot reactions. For example, derivatives such as 2,6-Dimethoxy-3,7-bis(methylthio)naphthalene, 2,6-Dimethoxy-3,7-bis(methylseleno)naphthalene, and 2,6-Dimethoxy-3,7-bis(methyltelluro)naphthalene have been synthesized, displaying quasireversible halfwave potentials indicative of their electroactive properties (Hellberg, Söderholm, & Schütz, 1991).
Molecular Structure Analysis
The molecular structure and spectral characteristics of 2,7-disubstituted 1,8-bis(dimethylamino)naphthalenes, including their basicity, have been investigated. The analysis reveals that basicity is significantly influenced by the polar effects of ortho-substituents and the so-called "buttressing effect," which involves sterical interactions of ortho-substituents with dimethylamino groups (Pozharskii et al., 2003).
Chemical Reactions and Properties
The chemical reactivity of similar compounds, such as bis(2-hydroxy-1-naphthyl)methane when oxidized, results in novel compounds like cis- and trans-dispiro{naphthalene-1,2′(1′H)-naphtho[2,1-b]pyran-3′,1″-naphthalene}-2(1H),2″(1″H)-dione, demonstrating the potential for diverse chemical transformations and applications (Kasturi et al., 1984).
Physical Properties Analysis
Compounds like 2,7-dimethoxy-1,8-bis(1-naphthoyl)naphthalene show non-coplanar accumulation of aromatic rings in their crystal structure, which influences their molecular packing. Such structural characteristics are critical for understanding the material's physical properties, including its semiconductor behavior (Okamoto, Tsumuki, & Yonezawa, 2015).
Scientific Research Applications
Organic Semiconductors
- 2,7-Dimethoxy-3,6-bis(methylthio)naphthalene-perchlorate, a compound closely related to 2,7-Dimethoxy-3,6-bis(methyltellanyl)naphthalene, has been studied for its properties as an organic semiconductor. It exhibits semiconducting behavior due to the presence of a Peierls gap, with strong electron-electron repulsion indicating its potential in electronic applications (Rönnberg, Söderholm, & Nilsson, 1989).
Electronic Properties in Radical Salts
- In the cation radical salt form, similar compounds have demonstrated interesting electronic properties. For example, 2,7-dimethoxy-3,6-bis(methylthio)naphthalene-perchlorate shows semiconducting behavior with a band gap and unique magnetic properties. This indicates potential use in advanced material science, particularly in areas dealing with magnetic and conductive properties (Söderholm et al., 1990).
Synthesis and Basicity Studies
- The synthesis and study of the basicity of similar naphthalene derivatives, such as 2,7-disubstituted 1,8-bis(dimethylamino)naphthalenes, reveal their potential in understanding chemical interactions and molecular structure. This knowledge is crucial for developing new compounds and materials in chemistry (Pozharskii et al., 2003).
Synthesis for Polymer Research
- The synthesis and properties of aromatic polyamides derived from naphthalene derivatives, including those similar to 2,7-Dimethoxy-3,6-bis(methyltellanyl)naphthalene, are significant for advancing polymer research. These compounds are used to create new types of polymers with unique properties like high thermal stability and solubility in aprotic solvents, influencing material science and engineering (Yang & Chen, 1992).
Molecular Structure Analysis
- The molecular structure analysis of compounds similar to 2,7-Dimethoxy-3,6-bis(methyltellanyl)naphthalene, such as the study of 1-benzoyl-2,7-dimethoxy-8-(3,5-dimethylbenzoyl) naphthalene, aids in understanding the formation of weak non-classical hydrogen bonds. This has implications for designing new materials and understanding intermolecular interactions (Yokoyama et al., 2017).
properties
IUPAC Name |
2,7-dimethoxy-3,6-bis(methyltellanyl)naphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2Te2/c1-15-11-5-9-6-12(16-2)14(18-4)8-10(9)7-13(11)17-3/h5-8H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCCLRFCAHQMEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(C=C2C=C1[Te]C)[Te]C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2Te2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30543091 |
Source


|
| Record name | 2,7-Dimethoxy-3,6-bis(methyltellanyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30543091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dimethoxy-3,6-bis(methyltellanyl)naphthalene | |
CAS RN |
105405-04-7 |
Source


|
| Record name | 2,7-Dimethoxy-3,6-bis(methyltellanyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30543091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














